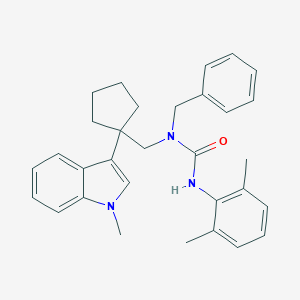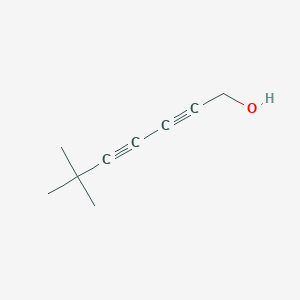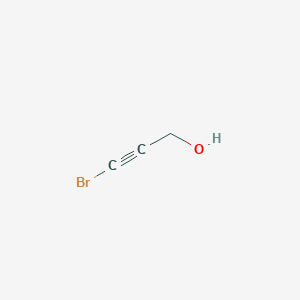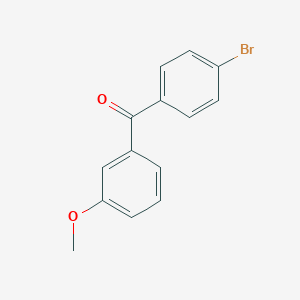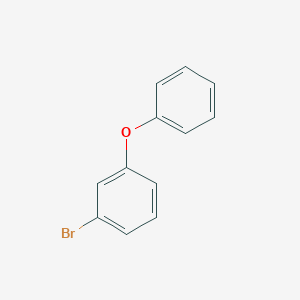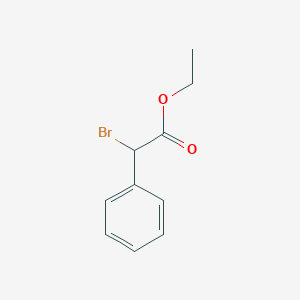
α-溴苯乙酸乙酯
描述
Ethyl bromophenylacetate (EBPA) is an organic compound widely used in scientific research applications. EBPA is a colorless, volatile liquid with a pungent odor, and is classified as a brominated aromatic ester. EBPA is a versatile molecule that can be used in a variety of applications, including synthesis of other compounds, as a reagent for chemical reactions, and as a biological probe for studying biochemical and physiological processes.
科学研究应用
有机合成
α-溴苯乙酸乙酯用于有机合成,特别是在α-乙氧基羰基-N,α-二苯基硝酮的合成中 . 该化合物作为各种有机反应的前体,可用于创建复杂的分子结构,这些结构对于药物和其他有机化合物的开发至关重要。
聚合过程
在聚合物科学领域,α-溴苯乙酸乙酯充当受控/活性自由基聚合的引发剂 . 它在以下聚合中特别有效:
这些聚合过程对于创建具有特定性能的聚合物至关重要,这些聚合物可用于材料科学、生物技术和工程领域。
材料科学
该化合物作为聚合引发剂的作用扩展到材料科学应用。 它参与了具有潜在用途的新材料的开发,这些用途包括涂料、粘合剂和其他工业应用。 控制聚合过程的能力可以创建具有定制机械和化学性能的材料 .
分析化学
α-溴苯乙酸乙酯用于分析化学,用于制备各种分析方法的标准品和试剂。 其明确的特性和稳定性使其适用于校准仪器和验证分析程序 .
生物化学
在生物化学中,该化合物在生物化学过程和途径的研究中得到应用。 它可以用来合成模拟天然化合物的分子,或阻断特定的生物化学反应,有助于理解酶的功能和代谢途径 .
药物研究
该化合物在合成α-乙氧基羰基-N,α-二苯基硝酮中的作用在药物研究中具有重要意义。 该分子是合成各种药理活性化合物的关键中间体。 其在药物设计和发现中的应用对于开发新的治疗剂至关重要 .
受控自由基聚合
α-溴苯乙酸乙酯用于受控自由基聚合技术,这些技术对于生产具有窄分子量分布的聚合物至关重要。 这种精确聚合对于创建用于医疗器械、电子产品和纳米技术的高性能聚合物非常重要 .
模拟和建模
最后,该化合物用于计算化学中的模拟和建模。 Amber 和 GROMACS 等程序在模拟中使用 α-溴苯乙酸乙酯来预测分子的行为,这对于理解分子水平的化学相互作用至关重要 .
作用机制
Ethyl alpha-bromophenylacetate, also known as ethyl 2-bromo-2-phenylacetate or ethyl bromophenylacetate, is a chemical compound with the molecular formula C10H11BrO2 . This compound plays a significant role in various biochemical processes.
Target of Action
It is known to be used in the synthesis of α-ethoxycarbonyl-n,α-diphenylnitrone .
Mode of Action
Ethyl alpha-bromophenylacetate acts as an initiator in the polymerization of certain compounds. Specifically, it has been used in the polymerization of dimethyl (methacryloyloxymethyl) phosphonate, methyl methacrylate (MMA), and trimethylolpropane triacrylate (TMPTA) .
Pharmacokinetics
Its molecular weight of 24310 may influence its bioavailability and pharmacokinetic properties.
Result of Action
The primary result of ethyl alpha-bromophenylacetate’s action is the initiation of polymerization reactions, leading to the formation of specific polymers . The exact molecular and cellular effects would depend on the specific context of its use.
Action Environment
The action, efficacy, and stability of ethyl alpha-bromophenylacetate can be influenced by various environmental factors. For instance, its boiling point is 89-92 °C at 0.9 mmHg, and it has a density of 1.389 g/mL at 25 °C . These properties suggest that temperature and pressure could significantly impact its stability and reactivity.
安全和危害
Ethyl bromophenylacetate is classified as causing severe skin burns and eye damage . It may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
未来方向
Ethyl α-bromophenylacetate (EBPA) may be used to synthesize α-ethoxycarbonyl-N,α-diphenylnitrone . It may also be used as an initiator for the polymerization of dimethyl (methacryloyloxymethyl) phosphonate , methyl methacrylate (MMA) , and trimethylolpropane triacrylate (TMPTA) . Future research may explore other potential applications of this compound.
生化分析
Biochemical Properties
It is known to be used as an initiator for the polymerization of compounds such as dimethyl (methacryloyloxymethyl) phosphonate and methyl methacrylate (MMA) . This suggests that it may interact with enzymes, proteins, and other biomolecules involved in these processes.
Molecular Mechanism
The molecular mechanism of Ethyl alpha-bromophenylacetate is not well-defined. It is known to act as an initiator for the polymerization of certain compounds
属性
IUPAC Name |
ethyl 2-bromo-2-phenylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO2/c1-2-13-10(12)9(11)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKTKLDMYHTUESO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC=CC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8041951 | |
| Record name | Ethyl bromophenylacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8041951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2882-19-1, 2216-90-2 | |
| Record name | Ethyl α-bromobenzeneacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2882-19-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl (1)-bromophenylacetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002216902 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl bromophenylacetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002882191 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2882-19-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38807 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethyl bromophenylacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8041951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl (±)-bromophenylacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.002 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Ethyl bromophenylacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.851 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETHYL BROMOPHENYLACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0N3C9JY41X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
Q1: What is the role of ethyl 2-bromo-2-phenylacetate in Atom Transfer Radical Polymerization (ATRP)?
A1: Ethyl 2-bromo-2-phenylacetate serves as an efficient initiator in AGET ATRP. [, , , ] In this controlled radical polymerization technique, the compound participates in a redox reaction with a transition metal catalyst, typically an iron complex. This interaction generates radicals from the initiator, enabling the controlled growth of polymer chains. []
Q2: How does the choice of solvent affect AGET ATRP using ethyl 2-bromo-2-phenylacetate?
A2: Research shows that polar solvents, including amide-containing solvents [] and crown ethers [], can significantly impact the AGET ATRP process. These polar solvents act as both the reaction medium and ligands for the iron catalyst. The choice of specific polar solvent influences the catalytic activity and polymerization rate. For instance, N-methylformamide, tetramethyl urea, and 2-pyrrolidone demonstrated good control and "living" polymerization characteristics. []
Q3: Can you provide some examples of polymers successfully synthesized using ethyl 2-bromo-2-phenylacetate as an initiator in AGET ATRP?
A3: Studies have demonstrated the successful synthesis of various polymers using ethyl 2-bromo-2-phenylacetate. These include:
- Poly(methyl methacrylate) (PMMA) [, , , ]
- Polystyrene (PSt) []
- Polyacrylonitrile (PAN) []
- Poly(tert-butyl acrylate) (PtBA) []
Q4: How does the structure of ethyl 2-bromo-2-phenylacetate contribute to its function as an ATRP initiator?
A4: The presence of the bromine atom on the alpha carbon of the ester group is crucial. This bromine atom is relatively labile due to the adjacent carbonyl group and the phenyl ring. This labile bond allows for the homolytic cleavage of the C-Br bond, generating the initiating radical necessary for the polymerization process.
Q5: Are there any limitations or challenges associated with using ethyl 2-bromo-2-phenylacetate in ATRP?
A5: While ethyl 2-bromo-2-phenylacetate is an effective initiator for AGET ATRP, there are some potential challenges:
- Control over molecular weight: The presence of elemental silver, often used as a reducing agent in AGET ATRP, can lead to deviations in the expected molecular weights of the synthesized polymers. [] This effect suggests that silver may act as an additional activator in the reaction, requiring careful control of its concentration.
- Temperature sensitivity: The polymerization process can be sensitive to temperature variations, requiring optimization for specific monomers and desired polymer properties. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








